2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole
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Overview
Description
2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole is a chemical compound with the molecular formula C29H26N2O and a molecular weight of 418.53 g/mol This compound is characterized by the presence of a benzimidazole core substituted with a triphenylmethoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole typically involves the reaction of benzimidazole with 3-(triphenylmethoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzimidazole compounds .
Scientific Research Applications
2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The triphenylmethoxypropyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenylethyl)-1H-benzimidazole
- 2-(3-Phenylpropyl)-1H-benzimidazole
- 2-(4-Phenylbutyl)-1H-benzimidazole
Uniqueness
2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole is unique due to the presence of the triphenylmethoxypropyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzimidazole derivatives and may contribute to its specific applications in research and industry .
Properties
CAS No. |
649721-54-0 |
---|---|
Molecular Formula |
C29H26N2O |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(3-trityloxypropyl)-1H-benzimidazole |
InChI |
InChI=1S/C29H26N2O/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)32-22-12-21-28-30-26-19-10-11-20-27(26)31-28/h1-11,13-20H,12,21-22H2,(H,30,31) |
InChI Key |
FMTTWNPRGRBWGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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